molecular formula C12H14O3 B598943 5-(3-Hydroxypropyl)-7-methoxybenzofuran CAS No. 118930-92-0

5-(3-Hydroxypropyl)-7-methoxybenzofuran

Cat. No. B598943
M. Wt: 206.241
InChI Key: PVSYYGYNHFDMLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, often using techniques like X-ray crystallography or NMR spectroscopy to determine the positions of atoms within the molecule .


Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

  • Anti-inflammatory Properties : Compounds related to 5-(3-Hydroxypropyl)-7-methoxybenzofuran have been studied for their anti-inflammatory activities. For instance, similar benzofurans isolated from the stem bark of Styrax obassia showed inhibitory effects against nitric oxide production in macrophages, suggesting potential applications in treating inflammation-related disorders (Cao et al., 2015).

  • Synthetic Pathways : Research has been conducted on the synthesis of naturally occurring benzofurans, including derivatives of 5-(3-Hydroxypropyl)-7-methoxybenzofuran. These synthetic methodologies could be crucial for the production of these compounds for further biological studies and potential therapeutic applications (Mali & Massey, 1998).

  • Anticholinesterase Activity : Novel compounds based on the molecular skeletons of furobenzofuran, a category that includes 5-(3-Hydroxypropyl)-7-methoxybenzofuran, have been evaluated for their anticholinesterase action. These compounds have shown potential as inhibitors of enzymes like acetylcholinesterase, suggesting possible applications in treating diseases like Alzheimer's (Luo et al., 2005).

  • Cytotoxic and Antibacterial Activities : Research on similar benzofurans has revealed cytotoxic and antibacterial activities. For example, compounds from the marine fungus Pseudallescheria boydii showed moderate cytotoxic activity against various human carcinoma cell lines, suggesting potential in cancer therapy (Lan et al., 2014).

  • Potential Anti-Estrogen Agents for Breast Cancer : Derivatives of 3-acyl-5-hydroxybenzofuran have been synthesized and tested for their anti-proliferative effects against human breast cancer cells. This research indicates the potential of benzofuran derivatives in developing drugs for breast cancer treatment (Li et al., 2013).

  • Antitubercular Activity : Compounds similar to 5-(3-Hydroxypropyl)-7-methoxybenzofuran isolated from the root wood of Zanthoxylum wutaiense exhibited antitubercular activity, suggesting potential applications in treating tuberculosis (Huang et al., 2008).

  • Antihypertensive Properties : Some derivatives of 5-methoxy-3-[(benzazole-2-yl) thioacetylamino]-2,3-dihydrobenzofuran have been synthesized and investigated for their antihypertensive activities, indicating potential applications in cardiovascular therapeutics (Turan-Zitouni et al., 1996).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures .

Future Directions

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properties

IUPAC Name

3-(7-methoxy-1-benzofuran-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-8-9(3-2-5-13)7-10-4-6-15-12(10)11/h4,6-8,13H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSYYGYNHFDMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)CCCO)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659519
Record name 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Hydroxypropyl)-7-methoxybenzofuran

CAS RN

118930-92-0
Record name 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
49
Citations
R Segal, I Milo-Goldzweig, S Sokoloff… - Journal of the Chemical …, 1967 - pubs.rsc.org
The glycosidic fraction isolated from the seeds of Styrax officinalis L. yielded on acid hydrolysis egonol and a new benzofuran derivative which was formulated as 2-(3,4-…
Number of citations: 31 pubs.rsc.org
K Xiao, L Xuan, Y XU, D Bai - Chinese Traditional and Herbal …, 1994 - pesquisa.bvsalud.org
Object To study the chemical structures and bioactivity of the water-soluble constituents from Polygonum cuspidatum Sieb. et Zucc. Methods To isolate the constituents by reverse phase …
Number of citations: 10 pesquisa.bvsalud.org
Z LI, N Tan, Y Zhang, J Duan - Chinese Traditional and …, 1994 - pesquisa.bvsalud.org
Objective To investigate the chemical constituents of Taxodium ascendens collected in Yunnan Province of China. Methods Column chromatography techniques were used for …
Number of citations: 3 pesquisa.bvsalud.org
H Anil - Phytochemistry, 1980 - cabdirect.org
The seeds of S. officinalis yielded egonol-beta-glucoside, egonol-beta-gentiobioside, 2-(3, 4-dimethoxy-phenyl)-5-(3-hydroxypropyl)-7-methoxybenzofuran-beta-gentiobioside and …
Number of citations: 51 www.cabdirect.org
HY Huang, T Ishikawa, CF Peng, IL Tsai… - Journal of natural …, 2008 - ACS Publications
Bioassay-guided fractionation of the root wood of Zanthoxylum wutaiense led to the isolation of 11 new compounds, wutaiensol methyl ether (1), demethoxywutaiensol methyl ether (2), …
Number of citations: 86 pubs.acs.org
JW Hwang, DH Choi, JH Jeon, JK Kim… - Bulletin of the Korean …, 2010 - koreascience.kr
An efficient and practical preparation of 2-arylbenzo [b] furan molecules including natural egonol, XH-14, ailanthoidol, and unnatural derivatives is demonstrated using Sonogashira …
Number of citations: 28 koreascience.kr
HY Huang, T Ishikawa, CF Peng, S Chen… - Chemistry & …, 2011 - Wiley Online Library
Bioassay‐guided fractionation of the root wood of Zanthoxylum wutaiense led to the isolation of five new compounds, wutaipyranol A (1), 8‐methoxywutaipyranol A (2), …
Number of citations: 15 onlinelibrary.wiley.com
B Liu, W Ding, S Huang, W Sun, Y Li - Biochemical Systematics and …, 2018 - Elsevier
The first phytochemical investigation of the bark of Styrax suberifolius Hook. Et Arn. (Styracaceae) successfully isolated and identified seventeen phenylpropanoids, including ten …
Number of citations: 7 www.sciencedirect.com
CL Kao, JW Chern - The Journal of Organic Chemistry, 2002 - ACS Publications
A convenient and general approach to the synthesis of the benzofuran skeleton compounds ailanthoidol, XH-14, and obovaten was developed. Starting from vanillin, a series of …
Number of citations: 103 pubs.acs.org
YH Wang, QY Sun, FM Yang, CL Long… - Helvetica chimica …, 2010 - Wiley Online Library
Ten new phenolic compounds including the six neolignans 1–3 and 6–8 and four caffeoyl derivatives, ie, myo‐inositol 1‐caffeate (9), myo‐inositol 6‐caffeate (10), myo‐inositol 5‐…
Number of citations: 68 onlinelibrary.wiley.com

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